molecular formula C11H16N6O4 B1277466 2-Amino-2'-O-methyladenosine CAS No. 80791-87-3

2-Amino-2'-O-methyladenosine

Cat. No.: B1277466
CAS No.: 80791-87-3
M. Wt: 296.28 g/mol
InChI Key: JLWUWXCKSOIFPS-KQYNXXCUSA-N
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Description

2-Amino-2’-O-methyladenosine is a modified nucleoside with the molecular formula C₁₁H₁₆N₆O₄. It is a derivative of adenosine, where the amino group is attached to the adenine base, and the ribose sugar is methylated at the 2’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2’-O-methyladenosine typically involves the methylation of 2-aminoadenosine. One common method includes dissolving 2-aminoadenosine in N,N-dimethylformamide (DMF) and adding sodium methoxide. Methyl iodide is then introduced to the reaction mixture, which is stirred and monitored using thin-layer chromatography (TLC) until the reaction is complete. The product is purified through crystallization and filtration .

Industrial Production Methods: Industrial production of 2-Amino-2’-O-methyladenosine follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2’-O-methyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups at the 2’ position .

Scientific Research Applications

2-Amino-2’-O-methyladenosine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2’-O-methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methylation at the 2’ position affects the interaction of RNA with proteins and other molecules, potentially altering gene expression and cellular functions. The compound targets specific molecular pathways, including those involved in RNA editing and modification .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2’-O-methyladenosine is unique due to the presence of both the amino group and the methylation at the 2’ position. This dual modification imparts distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWUWXCKSOIFPS-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432592
Record name 2-Amino-2'-O-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80791-87-3
Record name 2-Amino-2'-O-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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